Cas no 889943-45-7 (1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine)
![1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/889943-45-7x500.png)
1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine 化学的及び物理的性質
名前と識別子
-
- [6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
- SBB042326
- STL230578
- Z199466942
- 1-[6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
- [6-(trifluoromethyl)-4-hydro-1,2,4-triazolo[4,5-a]pyridin-3-yl]methylamine
- 1-[6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHANAMINE
- 1-[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine, AldrichCPR
- 1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
-
- MDL: MFCD08166725
- インチ: 1S/C8H7F3N4/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5/h1-2,4H,3,12H2
- InChIKey: CVLCFENWSHXLIH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC2=NN=C(CN)N2C=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 232
- トポロジー分子極性表面積: 56.2
- 疎水性パラメータ計算基準値(XlogP): 1
1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34554-2.5g |
[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
889943-45-7 | 95% | 2.5g |
$1008.0 | 2023-09-03 | |
TRC | T900163-100mg |
[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
889943-45-7 | 100mg |
$ 230.00 | 2022-06-02 | ||
TRC | T900163-10mg |
[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
889943-45-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17370-5G |
1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
889943-45-7 | 95% | 5g |
¥ 7,359.00 | 2023-04-13 | |
Enamine | EN300-34554-0.5g |
[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
889943-45-7 | 95% | 0.5g |
$391.0 | 2023-09-03 | |
1PlusChem | 1P019ML4-50mg |
[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
889943-45-7 | 95% | 50mg |
$143.00 | 2025-03-16 | |
Ambeed | A870206-1g |
1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
889943-45-7 | 98% | 1g |
$363.0 | 2024-04-16 | |
A2B Chem LLC | AV27992-2.5g |
[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
889943-45-7 | 95% | 2.5g |
$1097.00 | 2024-04-19 | |
A2B Chem LLC | AV27992-5g |
[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
889943-45-7 | 95% | 5g |
$1602.00 | 2024-04-19 | |
A2B Chem LLC | AV27992-50mg |
[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |
889943-45-7 | 95% | 50mg |
$138.00 | 2024-04-19 |
1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamineに関する追加情報
Introduction to 1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine (CAS No. 889943-45-7)
1-[6-(trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 889943-45-7, represents a fusion of heterocyclic chemistry and medicinal innovation, making it a subject of intense research interest.
The molecular architecture of 1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine incorporates several key pharmacophoric elements that are known to contribute to its biological efficacy. The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is a common strategy in drug design to improve bioavailability. Additionally, the triazolo[4,3-a]pyridine core is a well-documented scaffold in medicinal chemistry, often associated with anti-inflammatory, antiviral, and anticancer properties.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The combination of a pyridine ring with a triazole moiety in 1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine creates a versatile platform for further derivatization and functionalization. This flexibility has allowed researchers to explore its interactions with various biological targets, leading to promising findings in preclinical studies.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The trifluoromethyl group not only improves the pharmacokinetic properties of the molecule but also modulates its binding affinity to biological receptors. This has been particularly relevant in the development of drugs targeting enzymes and receptors involved in cancer progression. For instance, studies have suggested that derivatives of this compound may interfere with key signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumor cells.
The synthesis of 1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the trifluoromethyl group is typically achieved through halogen-metal exchange followed by fluorination reactions, which are well-established protocols in synthetic organic chemistry. The construction of the triazolo[4,3-a]pyridine ring necessitates careful consideration of cyclization conditions to ensure high yield and purity.
Recent advancements in computational chemistry have further enhanced the understanding of how 1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine interacts with biological targets. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential lead compounds for drug development. These computational approaches complement traditional experimental methods by providing rapid and cost-effective screening of large libraries of compounds.
The pharmacological profile of this compound has been extensively evaluated through both in vitro and in vivo assays. In cell-based assays, 1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine has demonstrated inhibitory activity against several enzymes and receptors relevant to human health. Notably, its ability to modulate kinase activity has been explored as a potential therapeutic strategy for chronic inflammatory diseases and cancer.
One notable study published in a leading pharmaceutical journal highlighted the compound's efficacy in reducing inflammation by inhibiting NF-κB signaling pathways. The study utilized immortalized cell lines derived from human immune cells to assess the compound's effects on pro-inflammatory cytokine production. The results indicated that 1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine significantly reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels without compromising cell viability.
The structural diversity offered by 1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine also makes it an attractive candidate for structure-based drug design. By leveraging high-throughput screening techniques and biophysical methods such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain detailed insights into how the compound interacts with its target proteins. These structural insights are crucial for optimizing lead compounds into viable drug candidates.
In conclusion, 1-[6-(trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridin-3-y]methanamine) represents a significant advancement in pharmaceutical chemistry, with its unique structural features and promising biological activities. The integration of computational methods with traditional experimental approaches continues to drive innovation in drug discovery, making this compound a valuable asset in the quest for novel therapeutic agents.
889943-45-7 (1-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine) 関連製品
- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)
- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 127268-04-6(1-(4-methyl-1,3-thiazol-2-yl)-1,4-diazepane)
- 2229276-88-2(4-fluoro-1-methyl-2-(2-nitroethyl)benzene)
- 956004-50-5(4-Butyryl benzonitrie)
- 1805548-55-3(Ethyl 3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine-5-carboxylate)
- 2228269-14-3(2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)
- 79015-63-7(1-3-(trimethylsilyl)prop-2-yn-1-ylcyclohexan-1-ol)
- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)
